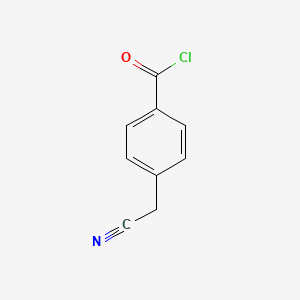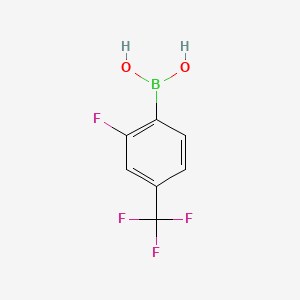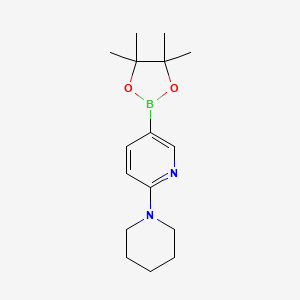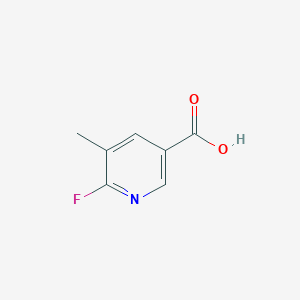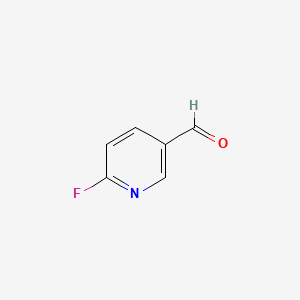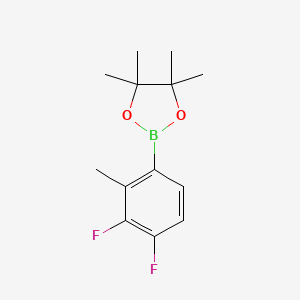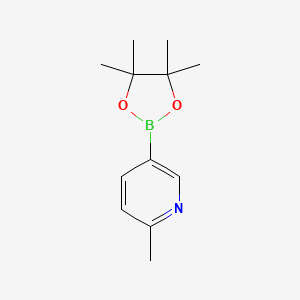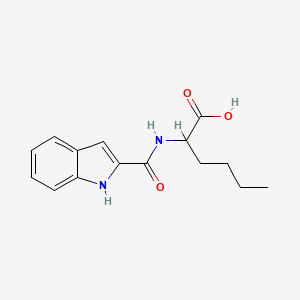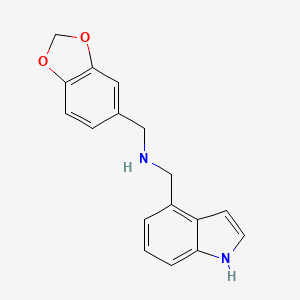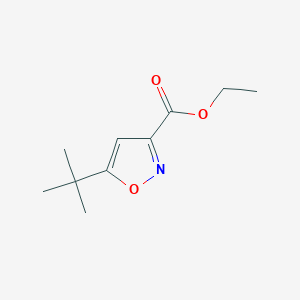
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H15NO3 . It is used in various chemical reactions and has a molecular weight of 197.23 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate consists of an isoxazole ring attached to a tert-butyl group and an ethyl ester . The InChI code for this compound is 1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 197.23 g/mol . The compound has a topological polar surface area of 52.3 Ų and a complexity of 210 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structural Analysis
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has been studied for its role in various chemical reactions and its structural properties. Research indicates its involvement in forming different compounds through reactions under specific conditions. For instance, it is used in the formation of ethyl (5-tert-butyl-4-methylisoxazol-3-yloxy)acetate and other products through treatment with ethyl chloroacetate under basic conditions (Brehm et al., 1991). Additionally, its structure has been established by X-ray analyses, contributing to our understanding of its molecular composition and potential chemical behavior (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Synthesis of Derivatives
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is also significant in the synthesis of various derivatives. For example, its use in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines shows its versatility in forming novel compounds (Ivanov et al., 2017). These synthesized compounds can have potential applications in different fields like medicinal chemistry and materials science.
Biomimetic Synthesis
The compound plays a role in biomimetic synthesis as well. Studies have shown its utility in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, an important intermediate in biomimetic synthesis processes (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). This highlights its potential in replicating or mimicking natural biochemical processes.
Crystallographic Studies
Furthermore, crystallographic studies involving ethyl 5-(tert-butyl)isoxazole-3-carboxylate derivatives provide insights into molecular structures and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can have implications in various scientific fields such as drug development and materials science (Kant, Singh, & Agarwal, 2015).
Scientific Research Applications of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Chemical Reactions and Structural Analysis
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has been studied for its role in various chemical reactions and its structural properties. Research indicates its involvement in forming different compounds through reactions under specific conditions. For instance, it is used in the formation of ethyl (5-tert-butyl-4-methylisoxazol-3-yloxy)acetate and other products through treatment with ethyl chloroacetate under basic conditions (Brehm et al., 1991). Additionally, its structure has been established by X-ray analyses, contributing to our understanding of its molecular composition and potential chemical behavior (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Synthesis of Derivatives
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is also significant in the synthesis of various derivatives. For example, its use in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines shows its versatility in forming novel compounds (Ivanov et al., 2017). These synthesized compounds can have potential applications in different fields like medicinal chemistry and materials science.
Biomimetic Synthesis
The compound plays a role in biomimetic synthesis as well. Studies have shown its utility in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, an important intermediate in biomimetic synthesis processes (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). This highlights its potential in replicating or mimicking natural biochemical processes.
Crystallographic Studies
Furthermore, crystallographic studies involving ethyl 5-(tert-butyl)isoxazole-3-carboxylate derivatives provide insights into molecular structures and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can have implications in various scientific fields such as drug development and materials science (Kant, Singh, & Agarwal, 2015).
Safety And Hazards
The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Eigenschaften
IUPAC Name |
ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLIJPQDQLVOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587943 | |
| Record name | Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate | |
CAS RN |
91252-54-9 | |
| Record name | Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

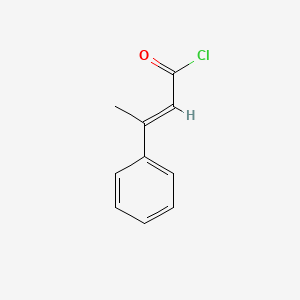
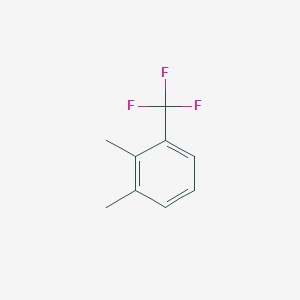
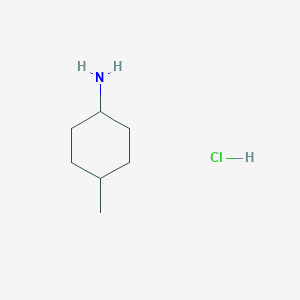
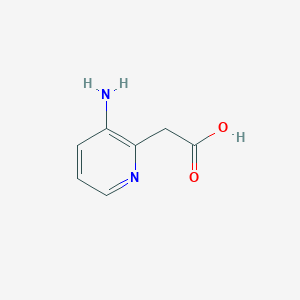
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)
